molecular formula C13H10BrN3O B13684717 2-(5-Bromo-8-quinolyl)imidazole-5-methanol

2-(5-Bromo-8-quinolyl)imidazole-5-methanol

Cat. No.: B13684717
M. Wt: 304.14 g/mol
InChI Key: PBJOTKPSTLBNNZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-8-quinolyl)imidazole-5-methanol is a heterocyclic compound that features both quinoline and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the hydroxyl group in its structure provides unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of quinoline derivatives followed by cyclization with imidazole and subsequent functional group modifications.

  • Bromination of Quinoline:

    • Starting Material: 8-quinoline
    • Reagent: Bromine
    • Solvent: Acetic acid
    • Conditions: Room temperature, stirring for several hours
  • Cyclization with Imidazole:

    • Intermediate: 5-Bromo-8-quinoline
    • Reagent: Imidazole
    • Solvent: Ethanol
    • Conditions: Reflux for several hours
  • Functional Group Modification:

    • Intermediate: 2-(5-Bromo-8-quinolyl)imidazole
    • Reagent: Formaldehyde
    • Solvent: Methanol
    • Conditions: Room temperature, stirring for several hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-8-quinolyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Amine or thiol in ethanol at reflux temperature.

Major Products:

    Oxidation: 2-(5-Bromo-8-quinolyl)imidazole-5-carbaldehyde

    Reduction: 2-(8-Quinolyl)imidazole-5-methanol

    Substitution: 2-(5-Amino-8-quinolyl)imidazole-5-methanol or 2-(5-Thio-8-quinolyl)imidazole-5-methanol

Scientific Research Applications

2-(5-Bromo-8-quinolyl)imidazole-5-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol involves its interaction with molecular targets such as DNA and proteins. The bromine atom and the hydroxyl group facilitate binding to these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 2-(5-Chloro-8-quinolyl)imidazole-5-methanol
  • 2-(5-Fluoro-8-quinolyl)imidazole-5-methanol
  • 2-(5-Iodo-8-quinolyl)imidazole-5-methanol

Comparison:

    Uniqueness: The presence of the bromine atom in 2-(5-Bromo-8-quinolyl)imidazole-5-methanol provides unique reactivity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and selectivity towards molecular targets.

    Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

[2-(5-bromoquinolin-8-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C13H10BrN3O/c14-11-4-3-10(12-9(11)2-1-5-15-12)13-16-6-8(7-18)17-13/h1-6,18H,7H2,(H,16,17)

InChI Key

PBJOTKPSTLBNNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C3=NC=C(N3)CO)Br

Origin of Product

United States

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